molecular formula C23H22F3NO6 B2606148 3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 773151-99-8

3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2606148
CAS No.: 773151-99-8
M. Wt: 465.425
InChI Key: VGAYRQZKEXRRFB-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by distinct substituents at key positions:

  • Position 3: 2-ethoxyphenoxy group (ethoxy-substituted aromatic ether).
  • Position 7: Hydroxyl group (-OH), a common feature in bioactive chromenones.
  • Position 8: Morpholin-4-ylmethyl moiety (a morpholine ring attached via a methyl linker).
  • Position 2: Trifluoromethyl (-CF₃) group, known to enhance metabolic stability and lipophilicity.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO6/c1-2-31-17-5-3-4-6-18(17)32-21-19(29)14-7-8-16(28)15(13-27-9-11-30-12-10-27)20(14)33-22(21)23(24,25)26/h3-8,28H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAYRQZKEXRRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of appropriate phenolic compounds with diketones under acidic or basic conditions.

    Introduction of Substituents: The ethoxyphenoxy, hydroxy, morpholinylmethyl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.

    Purification: The final product is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the chromen-4-one core or other functional groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenated intermediates, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted several potential applications for this compound, particularly in the following areas:

Anticancer Activity

Studies indicate that 3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one exhibits significant anticancer properties. Its mechanism may involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent, effective against various bacterial and fungal strains. This property may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anti-inflammatory Effects

Initial findings suggest that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell growth
AntimicrobialActivity against gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as an alternative treatment option.

Mechanism of Action

The mechanism of action of “3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” would depend on its specific biological target. Generally, chromen-4-one derivatives may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Position 3 Substituents

  • Chlorophenyl (Analogs) : Introduces electron-withdrawing effects, increasing stability but possibly reducing solubility .
  • Methoxyphenyl : Balances electron donation and metabolic resistance .

Position 8 Substituents

  • Morpholin-4-ylmethyl (Target) : The morpholine ring offers moderate basicity and water solubility, favoring pharmacokinetics .
  • Piperidinyl/Piperazinyl : Piperidine (e.g., 4-methylpiperidine in ) increases lipophilicity, while piperazine derivatives (e.g., hydroxyethylpiperazine in ) improve solubility and hydrogen-bonding capacity.

Position 2 Trifluoromethyl Group

The -CF₃ group is conserved in the target and select analogs (), contributing to metabolic stability and enhancing binding affinity through hydrophobic interactions .

Biological Activity

The compound 3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a complex flavonoid derivative with significant potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula: C23H22F3NO6
  • Molecular Weight: Approximately 465.425 g/mol
  • Structural Features:
    • Chromenone backbone
    • Trifluoromethyl group
    • Ethoxyphenoxy moiety
    • Morpholinyl substituent

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, potentially increasing membrane permeability and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit anticancer properties. For instance, studies have shown that related flavonoids can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it may possess significant inhibitory effects against various bacterial strains. The structural elements, particularly the electron-withdrawing trifluoromethyl group, are believed to enhance its interaction with microbial targets.

Enzyme Inhibition Studies

In vitro studies have focused on the compound's ability to inhibit key enzymes associated with various diseases:

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Moderate (IC50 values around 19.2 μM)
Butyrylcholinesterase (BChE)Moderate (IC50 values around 13.2 μM)
Cyclooxygenase-2 (COX-2)Moderate activity observed
Lipoxygenases (LOX-5 and LOX-15)Inhibitory effects noted

These findings suggest that the compound could be a candidate for further development in treating neurodegenerative diseases and inflammatory conditions .

Synthesis and Derivatives

The synthesis of This compound typically involves several steps, including:

  • Formation of the chromenone backbone.
  • Introduction of the morpholine group via nucleophilic substitution.
  • Addition of the ethoxyphenoxy moiety.

Common reagents include potassium carbonate or sodium hydride in solvents such as dimethylformamide or ethanol. Purification often employs chromatography techniques.

Potential Derivatives

The unique structure allows for various modifications, which can lead to derivatives with enhanced biological activities or altered pharmacokinetic properties. Research into structure-activity relationships (SAR) has shown that modifications to the phenolic groups can significantly influence biological efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar chromenone derivatives:

  • Study on Anticancer Activity: A study demonstrated that chromenone derivatives exhibited significant cytotoxic effects on MCF-7 cells, suggesting potential as anticancer agents.
  • Enzyme Inhibition Study: Another research highlighted that specific substitutions on the chromenone scaffold enhanced inhibition against AChE and BChE, indicating potential applications in Alzheimer's disease treatment.
  • Antioxidant Activity: Compounds with similar structures showed promising antioxidant properties, which could contribute to their overall therapeutic profile .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Catalytic systems : FeCl₃ in THF solvent has been successfully used for one-pot synthesis of structurally related chromen-4-ones, achieving yields of 50–70% under reflux conditions . Optimization can involve varying catalyst loading (e.g., 10–20 mol%) and solvent polarity (e.g., DMF vs. THF).

  • Substrate modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) may require inert atmospheres (argon/nitrogen) to prevent side reactions.

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization (ethanol/water) is standard .

    • Data Table :
ParameterRange TestedOptimal Condition
Catalyst5–25 mol% FeCl₃15 mol% FeCl₃
SolventTHF, DMF, MeCNTHF (reflux)
Yield50–70%68% (THF, 15 mol%)

Q. How can the purity and structural identity of this compound be confirmed?

  • Spectroscopic techniques :

  • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} NMR for characteristic signals:
  • Hydroxyl proton (δ 10–12 ppm, broad singlet) .
  • Trifluoromethyl group (δ 110–120 ppm in 19F^{19}\text{F} NMR) .
  • UV/Vis : Chromen-4-ones typically show λmax at 250–300 nm due to conjugated π systems .
    • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to confirm >95% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Refinement protocols :

  • Use SHELXL for small-molecule refinement, applying restraints for disordered morpholine or ethoxyphenoxy groups .
  • Validate with ORTEP-3 for thermal ellipsoid visualization, especially for flexible side chains (e.g., morpholinylmethyl) .
    • Data cross-validation :
  • Compare experimental X-ray data with DFT-optimized molecular geometry (e.g., bond lengths ±0.02 Å tolerance) .
  • Use powder XRD to confirm phase purity if single crystals are twinned .

Q. How can computational modeling predict biological activity based on structural features?

  • Structure-activity relationship (SAR) :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~3.5 predicted via ChemDraw) .

  • Morpholinylmethyl substituents may improve solubility and target binding (e.g., kinase inhibition) .

    • Molecular docking :
  • Dock into protein targets (e.g., COX-2 or PI3K) using AutoDock Vina. Validate with MD simulations (100 ns trajectories) to assess binding stability .

    • Data Table : Predicted Physicochemical Properties
PropertyValue (Predicted)
LogP (lipophilicity)3.4 ± 0.2
Topological polar surface area90 Ų
Hydrogen bond acceptors7

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